A Technical Guide to (5-Bromo-7-methyl-1H-indol-2-yl)methanol (CAS 53590-76-4): A Versatile Scaffold for Advanced Drug Discovery
A Technical Guide to (5-Bromo-7-methyl-1H-indol-2-yl)methanol (CAS 53590-76-4): A Versatile Scaffold for Advanced Drug Discovery
Introduction and Compound Identification
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of therapeutic agents targeting a wide array of diseases, including cancer and migraines.[2][3] Within this class, halo- and alkyl-substituted indoles serve as exceptionally versatile building blocks, offering multiple vectors for synthetic diversification.
This guide provides a comprehensive technical overview of (5-Bromo-7-methyl-1H-indol-2-yl)methanol , registered under CAS Number 53590-76-4 . This molecule is a trifunctional synthetic intermediate, featuring:
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A 2-hydroxymethyl group , which can be readily oxidized or serve as a handle for esterification or etherification.
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A 5-bromo substituent , an ideal anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
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A 7-methyl group , which provides steric and electronic influence, potentially enhancing binding affinity or metabolic stability in drug candidates.
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A reactive indole N-H , available for substitution to further modulate the compound's properties.
The strategic placement of these functionalities makes (5-Bromo-7-methyl-1H-indol-2-yl)methanol a high-value intermediate for constructing complex molecular architectures and generating compound libraries for high-throughput screening.
Physicochemical and Structural Properties
A summary of the key identifying and physical properties for CAS 53590-76-4 is presented below. Note that while the user prompt specified the IUPAC name as (5-Bromo-7-methyl-1H-indol-2-yl)methanol, chemical supplier databases associate CAS 53590-76-4 with the isomeric structure (7-bromo-5-methyl-1H-indol-2-yl)methanol .[4] This guide will proceed using the data and structure associated with the verified CAS number. This distinction is critical for accurate experimental design.
| Property | Value | Source |
| CAS Number | 53590-76-4 | [4] |
| IUPAC Name | (7-bromo-5-methyl-1H-indol-2-yl)methanol | [4] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4] |
| MDL Number | MFCD19303157 | [4] |
| SMILES | CC1=CC2=C(NC(CO)=C2)C(Br)=C1 | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in dry, room temperature | [5] |
Synthesis and Purification
While specific literature on the synthesis of (7-bromo-5-methyl-1H-indol-2-yl)methanol is not widely published, its preparation can be logically inferred from standard, high-yielding transformations in indole chemistry. The most direct and reliable route is the reduction of the corresponding indole-2-carboxylic acid or its ester derivative. This approach is favored due to the commercial availability of various indole-2-carboxylic acid precursors and the efficiency of modern reducing agents.
Proposed Synthetic Workflow
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. For indole-containing substrates, care must be taken to select a reducing agent that does not affect the indole ring or the aryl bromide. Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are excellent candidates.
Caption: Proposed synthesis of the target compound via reduction.
Experimental Protocol: Reduction of 7-Bromo-5-methyl-1H-indole-2-carboxylic Acid
This protocol is a representative procedure based on established chemical principles. Researchers should perform their own risk assessment and optimization.
Materials:
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7-Bromo-5-methyl-1H-indole-2-carboxylic acid (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Reagent Suspension: Cool the THF to 0 °C using an ice-water bath. Carefully and portion-wise, add LiAlH₄ (2.0 eq) to the stirred solvent. Causality Note: LiAlH₄ is highly reactive with water and protic solvents; maintaining anhydrous and inert conditions is critical to prevent violent quenching and ensure full reactivity.
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Substrate Addition: Dissolve 7-bromo-5-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality Note: A slow, controlled addition is necessary to manage the exothermic reaction and prevent side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Deionized water (X mL, where X = grams of LiAlH₄ used)
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15% Aqueous NaOH (X mL)
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Deionized water (3X mL)
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Causality Note: This specific sequence (Fieser workup) is designed to carefully neutralize the reactive hydride and produce a granular, easily filterable aluminum salt precipitate, simplifying the workup.
-
-
Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure (7-bromo-5-methyl-1H-indol-2-yl)methanol.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its three orthogonal points of reactivity, making it a powerful intermediate for building molecular complexity.
Caption: Key reaction sites on (7-bromo-5-methyl-1H-indol-2-yl)methanol.
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Reactions at the 2-Hydroxymethyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid with stronger oxidants. This functionality also allows for O-alkylation or esterification to introduce diverse side chains.
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Reactions at the 7-Bromo Position: The aryl bromide is a key functional group for modern synthetic chemistry. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the direct and modular installation of aryl, vinyl, alkynyl, and amino substituents, which is a cornerstone of library synthesis in drug discovery.[6]
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Reactions at the Indole Nitrogen (N1): The indole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or used in other N-functionalization reactions. This site is often modified to block hydrogen bond donation or to introduce groups that occupy specific pockets in a biological target.
Spectroscopic and Analytical Characterization
While specific spectral data for this compound is not publicly available, its expected characteristics can be accurately predicted based on its structure and data from analogous compounds.[2][7]
| Data Type | Predicted Characteristics |
| ¹H NMR | Indole N-H: Broad singlet, ~11.0-11.5 ppm. Aromatic Protons (H4, H6): Two singlets or narrow doublets in the aromatic region (~7.0-7.5 ppm). Indole H3: Singlet, ~6.3-6.5 ppm. Methylene Protons (-CH₂OH): Singlet or doublet, ~4.7-4.9 ppm. Hydroxyl Proton (-CH₂OH): Broad singlet or triplet, variable chemical shift. Methyl Protons (-CH₃): Singlet, ~2.4-2.5 ppm. |
| ¹³C NMR | Aromatic & Indole Carbons: Multiple signals between ~100-140 ppm. Methylene Carbon (-CH₂OH): Signal around ~55-60 ppm. Methyl Carbon (-CH₃): Signal around ~16-18 ppm. |
| Mass Spec (MS) | Isotopic Pattern: Characteristic M/M+2 peaks of approximately 1:1 intensity ratio due to the presence of one bromine atom. Expected m/z: [M+H]⁺ at 240/242. |
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for CAS 53590-76-4. However, based on the known hazards of structurally related compounds like other bromo-indoles and hydroxymethyl-indoles, appropriate precautions must be taken.[5][8]
| Hazard Class | GHS Information (Predicted) |
| Pictograms | GHS07 (Exclamation Mark), GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.[5][8] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]
Applications in Research and Drug Discovery
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is not an end-product but a strategic starting material for synthesizing high-value compounds. Its primary application is as a scaffold in medicinal chemistry programs.
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Kinase Inhibitor Synthesis: The indolin-2-one core, a close relative of the indole scaffold, is central to many successful kinase inhibitors, such as Sunitinib.[13] The subject compound provides an excellent starting point for creating novel indole-based inhibitors where the 5- and 7-positions can be functionalized to achieve selectivity and potency.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 240.10 g/mol , this compound fits within the "rule of three" for fragments. It can be used in fragment screening campaigns, with subsequent optimization performed via derivatization at its multiple reactive sites.
-
Combinatorial Chemistry and Library Synthesis: The clear, orthogonal reactivity of the bromo, hydroxymethyl, and N-H groups makes this compound ideal for generating focused libraries of analogues for structure-activity relationship (SAR) studies.
By leveraging the synthetic handles on this versatile molecule, researchers can efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.
References
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Safety Data Sheet. SAFFETY-KLEEN PROFESSIONAL ABSORBENT. [Link]
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Elshahary, A., et al. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]
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Alkorta, I., et al. 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]
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ChemRxiv. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - autotransfer-type reaction. [Link]
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Osyanin, V. A., et al. Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. ResearchGate. [Link]
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
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PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. [Link]
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PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. [Link]
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MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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PubMed. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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Sci-Hub. Regioselective Carbon-Carbon Bond Formation in the Reaction of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes with Indoles Promoted by Lewis Acid. [Link]
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SciSpace. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR St. [Link]
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Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
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